molecular formula C9H14N4O2 B1336992 N-Boc-1H-pyrazole-1-carboxamidine CAS No. 152120-61-1

N-Boc-1H-pyrazole-1-carboxamidine

Cat. No. B1336992
M. Wt: 210.23 g/mol
InChI Key: IGSFMHYSWZUENI-UHFFFAOYSA-N
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Description

N-Boc-1H-pyrazole-1-carboxamidine is a chemical compound that falls within the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The N-Boc group refers to the tert-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect amines. The presence of the carboxamidine group indicates a functional group that is related to amidines but with a carbonyl group attached to the nitrogen atom.

Synthesis Analysis

The synthesis of N-Boc-1H-pyrazole-1-carboxamidine derivatives has been explored in various studies. For instance, a synthesis route for N,N'-di-Boc-1H-pyrazole-1-carboxamidine was reported, starting from 1H-pyrazole-1-carboxamidine hydrochloride, followed by treatment with di-tert-butyl dicarbonate and subsequent reactions to achieve the desired product with a high purity of 99.0% . Other related pyrazole derivatives have been synthesized through different methods, such as the seven-step synthesis of 1-substituted 5-[2-(acylamino)ethyl]-1H-pyrazole-4-carboxamides , and the preparation of novel 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including those with the carboxamidine group, has been characterized using various spectroscopic techniques. For example, the structure of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was elucidated using NMR, IR spectroscopy, and X-ray diffraction analysis . The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide was studied in both the solid state and in solution, revealing the presence of different tautomers depending on the temperature .

Chemical Reactions Analysis

Pyrazole derivatives, including those with the carboxamidine group, participate in various chemical reactions. For instance, the antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives was assessed, indicating that some compounds exhibited moderate antifungal activities . Additionally, 1H-pyrazole-1-carboxamidines were prepared as potential inhibitors of nitric oxide synthase, with some compounds showing competitive inhibition of all three isoforms .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The antiproliferative effect of novel 1H-pyrazole-3-carboxamide derivatives on cancer cells, their kinase inhibition, and DNA-binding interaction were investigated, suggesting that DNA may serve as a potential target for these compounds . The FT-IR and theoretical study of 3,5-dimethyl-1H-pyrazole-1-carboxamidine and its complexes provided insights into the vibrational properties and ionic interactions within the molecules .

Scientific Research Applications

Synthesis and Characterization

  • N-Boc-1H-pyrazole-1-carboxamidine has been synthesized and characterized in various studies. For instance, Wang Ping-bao (2008) detailed its synthesis from 1H-pyrazole-1-carboxamidine hydrochloride, achieving a high purity product (Wang Ping-bao, 2008). Similarly, the compound's physical data, solubility, and synthesis methods have been documented, emphasizing its utility as an electrophilic reagent for transforming amines into protected guanidines (S. Robinson, 2003).

Applications in Chemical Synthesis

  • The compound has found use in the preparation of N-alkyl-N′-Boc guanidines, showcasing its versatility in chemical synthesis (Cosima Schroif-Gregoire et al., 2007). It's also been used in the synthesis of guanidines via nitroguanidines, demonstrating its efficiency compared to other guanidinylating reagents (Joel A. Castillo-Meléndez & B. Golding, 2004).

Inhibitory Properties

  • Studies have shown that 1H-pyrazole-1-carboxamidines, a class to which N-Boc-1H-pyrazole-1-carboxamidine belongs, act as competitive inhibitors of nitric oxide synthase, an important finding in biochemical research (Y. Lee et al., 2000).

Solid-State Chemistry Applications

  • In solid-state chemistry, this compound has been utilized in ball milling processes for guanidinylation reactions, offering advantages in reaction time and yield over conventional solution conditions (Mateja Đud et al., 2019).

Pharmaceutical Research

  • N-Boc-1H-pyrazole-1-carboxamidine has also been used in pharmaceutical research. For example, it's been involved in the synthesis of 1-substituted 5-[2-(acylamino)ethyl]-1H-pyrazole-4-carboxamides, which are analogues of histamine, indicating potential applications in drug development (D. Kralj et al., 2009).

Anti-Inflammatory and Antimicrobial Research

  • In the context of anti-inflammatory and antimicrobial research, derivatives of 1H-pyrazole, including compounds synthesized using N-Boc-1H-pyrazole-1-carboxamidine, have shown promising results. For instance, certain synthesized compounds demonstrated significant anti-inflammatory and antimicrobial properties without ulcerogenic effects (Adnan A. Bekhit & H. Fahmy, 2003).

Energetic Materials Research

  • The compound has also been a part of the synthesis of new energetic materials like 1H-pyrazole-1-carboxamidine dinitramide, which exhibit high resistance to thermal decomposition. This is significant for the development of stable energetic materials (Jun Zhao et al., 2016).

Antiproliferative and Antimicrobial Studies

  • N-Boc-1H-pyrazole-1-carboxamidine derivatives have been synthesized and tested for their antiproliferative and antimicrobial activities, showing pronounced effects on various cancer cell lines and microbial organisms (P. Reddy et al., 2016).

Analytical Chemistry

  • The compound has been the subject of quantitative nuclear magnetic resonance (qNMR) studies, demonstrating its importance in analytical chemistry for content determination (Liu Yan, 2014).

Safety And Hazards

N-Boc-1H-pyrazole-1-carboxamidine is considered hazardous. It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Precautionary measures include wearing protective gloves, eye protection, face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

N-Boc-1H-pyrazole-1-carboxamidine is a significant reagent in organic synthesis, particularly in the synthesis of the bicyclic guanidine alkaloid (+)-monanchorin . Its future use may continue to be in the field of organic synthesis and the development of new synthetic methodologies.

properties

IUPAC Name

tert-butyl (NE)-N-[amino(pyrazol-1-yl)methylidene]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)12-7(10)13-6-4-5-11-13/h4-6H,1-3H3,(H2,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSFMHYSWZUENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=C(N)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(\N)/N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl [(1E)-amino(1H-pyrazol-1-yl)methylene]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
C Schroif-Grégoire, K Barale, A Zaparucha… - Tetrahedron letters, 2007 - Elsevier
… To our surprise, and in contrast to the literature, 6 N-Boc-1H-pyrazole-1-carboxamidine (10) and primary amines underwent substitution reactions giving the desired N-alkyl-N′-Boc …
Number of citations: 17 www.sciencedirect.com
M Đud, Z Glasovac, D Margetić - Tetrahedron, 2019 - Elsevier
… Furthermore, the mixed protected reagent N-Ts-N′-Boc-1H-pyrazole-1-carboxamidine [11] … For instance, N-Ts-N′-Boc-1H-pyrazole-1-carboxamidine was applied in guanidinylation …
Number of citations: 15 www.sciencedirect.com
K Sidoryk, M Świtalska, P Rózga, J Wietrzyk… - Medicinal Chemistry …, 2017 - Springer
… N-Boc-1H-pyrazole-1-carboxamidine was the next examined reagent. In standard conditions, at ambient temperature, the reaction progress was not observed in time. Although we …
Number of citations: 20 link.springer.com
JS Lee - 2009 - ir.stonybrook.edu
… The commercially available reagent N-Boc-1H-Pyrazole-1-carboxamidine 30 was chosen for incorporation of the Boc-protected guanidine group into compound 29. The Boc group …
Number of citations: 3 ir.stonybrook.edu
P Sahariah, BM Óskarsson, MÁ Hjálmarsdóttir… - Carbohydrate …, 2015 - Elsevier
… -di-boc-N″-trifyl-guanidine has been shown to be superior to other reagents such as 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea and N-Boc-1H-pyrazole-1-carboxamidine, …
Number of citations: 67 www.sciencedirect.com
MH Paulsen, M Engqvist, D Ausbacher… - Journal of Medicinal …, 2021 - ACS Publications
… The amine barbiturates 6a–h were guanylated with N-Boc-1H-pyrazole-1-carboxamidine in tetrahydrofuran (THF) and purified before the Boc-protecting groups were removed. …
Number of citations: 19 pubs.acs.org
I Cerqua, S Musella, LK Peltner, D D'Avino… - Journal of Medicinal …, 2022 - ACS Publications
… Intermediate 9 was synthesized starting from 7 and N-Boc-1H-pyrazole-1-carboxamidine following procedure E. FC in dichloromethane/methanol 9/1, R f : 0.49. Yellowish oil (45% yield)…
Number of citations: 9 pubs.acs.org
D Deodato, G Maccari, F De Luca… - Journal of medicinal …, 2016 - ACS Publications
… To a suspension of NaH (27 mg, 3 equiv) in 2 mL of THF was added dropwise a solution of N-Boc-1H-pyrazole-1-carboxamidine 8 (78 mg, 1 equiv) in 0.5 mL of THF at 0 C. The mixture …
Number of citations: 19 pubs.acs.org

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